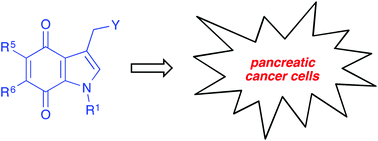Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells†
Organic & Biomolecular Chemistry Pub Date: 2014-05-13 DOI: 10.1039/C4OB00711E
Abstract
An important determinant of the growth inhibitory activity of indolequinones against pancreatic cancer cells is substitution on the 2-position with 2-unsubstituted derivatives being markedly more potent. A series of indolequinones bearing a range of substituents on nitrogen and at the indolylcarbinyl position was prepared by copper(II)-mediated reaction of bromoquinones and enamines, followed by functional group interconversions. The compounds were then assayed for their ability to inhibit the growth of pancreatic cancer cells. The pKa of the leaving group at the 3-position was shown to influence growth inhibitory activity that is consistent with the proposed mechanism of action of reduction, loss of leaving group and formation of a reactive iminium species. Substitutions on the indole nitrogen were well tolerated with little influence on growth inhibitory activity while substitutions at the 5- and 6-positions larger than methoxy led to decreased activity. The studies presented define the range of substitutions of 2-unsubstituted indolequinones required for optimal growth inhibitory activity.

Recommended Literature
- [1] A broadband self-powered photodetector based on NiPS3†
- [2] Inside front cover
- [3] A spirooxazine derivative as a highly sensitive cyanide sensor by means of UV-visible difference spectroscopy†
- [4] Room-temperature phosphorescence of manganese-based metal halides†
- [5] A lysosome-targeted probe for the real-time detection of hypobromous acid in living human cancer cells†
- [6] Back cover
- [7] The reduction of cis-platinum(iv) complexes by ascorbate and in whole human blood models using 1H NMR and XANES spectroscopy†
- [8] Inside front cover
- [9] Cellulose nanocrystal/silver (CNC/Ag) thin-film nanocomposite nanofiltration membranes with multifunctional properties†
- [10] Ferromagnetic interlayer interaction in KCo2Se2−xSx (0 ≤ x ≤ 2) and its chemical origin†










